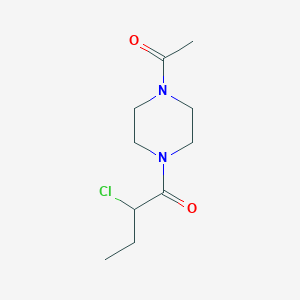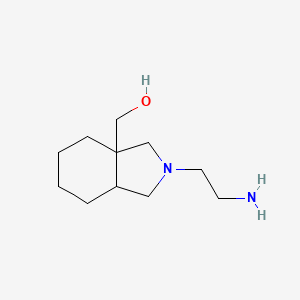
(2-(2-Aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol
Übersicht
Beschreibung
“(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol” is a chemical compound that is produced in accordance with internationally recognized requirements for the development and production of reference standards and for the competence of reference standard manufacturers . It is available for purchase for pharmaceutical testing .
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, um detaillierte Informationen über die wissenschaftlichen Forschungsanwendungen von "(2-(2-Aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol" zu finden, aber leider liefern die verfügbaren Informationen keine umfassende Analyse spezifischer Anwendungen in verschiedenen Bereichen.
Es scheint, dass diese Verbindung hauptsächlich für pharmazeutische Tests und als Referenzstandard für genaue Ergebnisse verwendet wird, wie ein Suchergebnis zeigt . Detaillierte Anwendungen in verschiedenen wissenschaftlichen Bereichen sind jedoch in den verfügbaren Online-Ressourcen nicht explizit aufgeführt.
Wirkmechanismus
The mechanism of action of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol is not fully understood. It is known to interact with proteins, and it has been hypothesized that it binds to certain amino acid residues in proteins and modulates their activity. It is also known to interact with enzymes, and it is thought to modulate their activity by binding to specific substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of enzymes, and it has been shown to have an inhibitory effect on the activity of certain enzymes. It has also been shown to modulate the activity of proteins, and it has been shown to have an inhibitory effect on the activity of certain proteins. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain receptors, and it has been shown to have an inhibitory effect on the activity of certain ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is readily available. Additionally, it is relatively stable, and it has a long shelf-life. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in polar solvents, and it has a low solubility in most buffers.
Zukünftige Richtungen
The potential applications of (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol are vast, and there are many future directions for research. One potential direction is to further study the mechanism of action of this compound, as well as its effects on proteins and enzymes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential for drug discovery. Additionally, further research could be done to explore the potential of this compound as a diagnostic tool, as well as its potential for drug delivery. Finally, further research could be done to explore the potential of this compound as a tool for studying the structure and function of proteins, as well as its potential for drug design.
Eigenschaften
IUPAC Name |
[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYBQFZQIKJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)

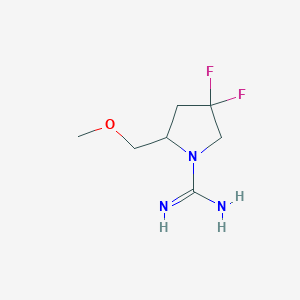

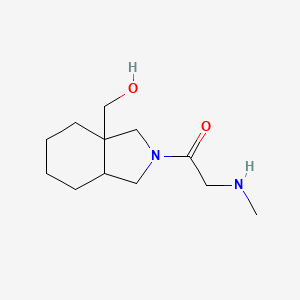

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)

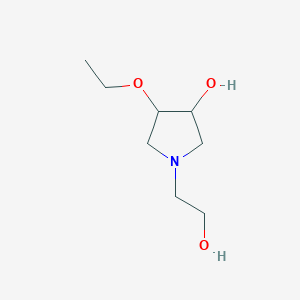
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
